Endosulfan Sulfate

Description

Properties

IUPAC Name |

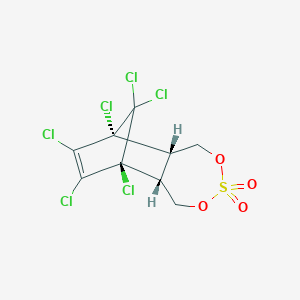

1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVQEMYVNZIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O4S | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037541 | |

| Record name | Endosulfan sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F., Solid; [MSDSonline] | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.22 mg/l Tap water (pH 7.2) at 22 °C., Water solubility of 0.117 ppm, In water, 0.48 mg/l @ 20 °C | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.0X10-11 mm Hg at 25 °C | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1031-07-8 | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

358 °F (NTP, 1992), 181-182 °C | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Endosulfan Sulfate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan sulfate is a major and more persistent metabolite of endosulfan, a legacy organochlorine insecticide.[1] Due to its environmental persistence and toxicological profile, endosulfan and its sulfate metabolite are of significant interest to researchers in environmental science, toxicology, and pharmacology. This technical guide provides an in-depth overview of this compound, including its chemical identity, analytical methodologies, and toxicological pathways.

Chemical Identity

CAS Number: 1031-07-8

Synonyms:

-

Endosulfan, cyclic sulfate

-

Thiodan sulfate[3]

-

Benzoepin sulfate[3]

-

6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin, 3,3-dioxide[1][2][3]

-

5-Norbornene-2,3-dimethanol, 1,4,5,6,7,7-hexachloro-, cyclic sulfate[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₆O₄S | [1][2] |

| Molecular Weight | 422.9 g/mol | [1][3] |

| Melting Point | 181-182 °C (358-360 °F) | |

| Water Solubility | <1 mg/L at 22 °C | [3] |

| log Kow | 3.66 | [3] |

| Vapor Pressure | 1.0 x 10⁻¹¹ mm Hg at 25 °C | [3] |

Experimental Protocols

Analysis of this compound in Soil by Gas Chromatography-Electron Capture Detector (GC-ECD)

This method describes the extraction and analysis of this compound from soil samples.

1. Extraction:

- A 50 g soil sample is serially extracted by tumbling with acetone.

- The acetone extract is combined with salted water and then partitioned into methylene chloride using an automated separatory funnel shaker.[4]

2. Cleanup (as required):

- The extract can be cleaned up using gel permeation chromatography (GPC), or by passing through a Florisil or silica gel adsorption chromatography column to remove interfering co-extractives.[4]

3. Analysis:

- The final extract is concentrated, and the solvent is exchanged to hexane.

- The sample is then analyzed by a capillary column gas chromatograph equipped with an electron capture detector (GC-ECD).[4]

Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of this compound from water samples.

1. Solid Phase Extraction (SPE):

- A 1-liter water sample is passed through a C18 SPE cartridge that has been pre-conditioned with methanol and water.

- The target analytes are eluted from the cartridge with dichloromethane.[5]

2. Concentration and Reconstitution:

- The eluate is evaporated to dryness under a gentle stream of nitrogen.

- The residue is then reconstituted in a known volume of dichloromethane.[5]

3. Analysis:

- The prepared sample is injected into a GC-MS system for separation and quantification.[5] The mass spectrometer is typically operated in the electron ionization (EI) mode.

Toxicological Data

Acute Toxicity of Endosulfan and this compound

| Organism | Compound | Exposure Route | Value | Units | Reference |

| Rat | Endosulfan | Oral LD50 | 18 - 160 | mg/kg | [6][7] |

| Rat | Endosulfan | Dermal LD50 | 78 - 359 | mg/kg | [6][7] |

| Mouse | Endosulfan | Oral LD50 | 7.36 | mg/kg | [6] |

| Dog | Endosulfan | Oral LD50 | 77 | mg/kg | [6] |

| Mallard Duck | Endosulfan | Oral LD50 | 31 - 243 | mg/kg | [6] |

| Rainbow Trout | Endosulfan | 96-hr LC50 | 1.5 | µg/L | [6] |

| Bluegill Sunfish | Endosulfan | 96-hr LC50 | 1.2 | µg/L | [6] |

| Gambusia affinis | This compound | 96-hr LC50 | 2.1 - 3.5 | µg/L | [8] |

| Heterandria formosa | This compound | 96-hr LC50 | 2.1 - 3.5 | µg/L | [8] |

| Poecilia latipinna | This compound | 96-hr LC50 | 2.1 - 3.5 | µg/L | [8] |

| Pimephales promelas | This compound | 96-hr LC50 | 2.1 - 3.5 | µg/L | [8] |

| Clarias gariepinus | Endosulfan | 96-hr LC50 | 0.004 | mg/L | [9] |

Signaling and Metabolic Pathways

Biotransformation of Endosulfan

Endosulfan is metabolized in the environment and in biological systems through oxidation and hydrolysis. The primary oxidative metabolite is this compound, which is of high toxicological concern. Hydrolytic pathways lead to the formation of endosulfan diol, which is less toxic and can be further metabolized to other compounds.

References

- 1. chm.pops.int [chm.pops.int]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. scielo.br [scielo.br]

- 6. EXTOXNET PIP - ENDOSULFAN [extoxnet.orst.edu]

- 7. cdn.who.int [cdn.who.int]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses [mdpi.com]

An In-depth Technical Guide on the Environmental Fate and Transport of Endosulfan Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endosulfan, a legacy organochlorine pesticide, undergoes transformation in the environment to form its primary and most persistent metabolite, endosulfan sulfate.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, a compound of significant toxicological concern due to its persistence and potential for bioaccumulation.[2][3] The document details its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Furthermore, it outlines the experimental protocols employed in its study and presents key quantitative data in a structured format for ease of comparison.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is a solid with low water solubility and a low vapor pressure, indicating it is not highly volatile.[4][5] Its octanol-water partition coefficient (Log Kow) suggests a potential for bioaccumulation.[6] A summary of its key properties, alongside its parent isomers for comparison, is presented in Table 1.

Table 1: Physicochemical Properties of Endosulfan Isomers and this compound

| Property | α-Endosulfan | β-Endosulfan | This compound | Reference(s) |

| Molecular Formula | C₉H₆Cl₆O₃S | C₉H₆Cl₆O₃S | C₉H₆Cl₆O₄S | [7] |

| Molecular Weight ( g/mol ) | 406.9 | 406.9 | 422.9 | [4] |

| Water Solubility (mg/L at 20-22°C) | 0.32 | 0.33 | 0.117 - 0.48 | [4] |

| Vapor Pressure (Pa at 25°C) | 1.2 x 10⁻² | 4.0 x 10⁻³ | 1.3 x 10⁻³ | [5] |

| Log Kow | 4.94 | 4.78 | 3.62 - 3.64 | [5][6] |

| Log Koc | 3.6 - 4.48 | 4.3 - 4.32 | 3.18 - 4.1 | [5][6] |

| Henry's Law Constant (atm·m³/mol at 25°C) | 0.70 | 0.045 | 1.91 x 10⁻⁵ | [5][6] |

Environmental Fate and Transport

Formation and Degradation

This compound is primarily formed in the environment through the oxidation of its parent isomers, α- and β-endosulfan.[8][9] This transformation can be mediated by both biotic (microbial) and abiotic processes.[1][10] this compound is notably more persistent in the environment than the parent endosulfan isomers.[1][11]

3.1.1 Degradation Pathways

The degradation of this compound itself is a slow process. The primary pathways include:

-

Microbial Degradation: A variety of soil microorganisms can biodegrade this compound.[3][8] Some bacteria have been shown to convert endosulfan to this compound, which can then be further metabolized, albeit slowly, to less toxic compounds like endosulfan diol, ether, and lactone.[8][9] However, for some microorganisms, this compound represents a terminal metabolite.[9][12]

-

Photodegradation: Direct photolysis of this compound in the atmosphere may play a role in its degradation, with an estimated half-life of about 4 days for the reaction with hydroxyl radicals.[1] However, data on its photolysis in water and on soil surfaces are conflicting.[13]

Mobility and Transport

3.2.1 Soil

This compound is considered to have low to moderate mobility in soil.[1][14] Its relatively high organic carbon-water partitioning coefficient (Koc) indicates a strong tendency to adsorb to soil organic matter and clay particles.[6][15] This adsorption reduces its potential for leaching into groundwater.[13][16] However, its persistence means it can remain in the upper soil layers for extended periods.[17][18] Runoff and soil erosion are significant transport mechanisms for particle-bound this compound into aquatic environments.[1]

3.2.2 Water

In aquatic systems, this compound is more resistant to hydrolysis than its parent compounds.[13] It can be introduced into water bodies through atmospheric deposition, spray drift, and runoff.[1] Due to its low water solubility, it tends to partition to suspended solids and sediments.[6]

3.2.3 Air

Similar to its parent compound, this compound has the potential for long-range atmospheric transport.[2][19] While present in the atmosphere, it can be removed via wet and dry deposition.[14]

Bioaccumulation and Bioconcentration

This compound has a moderate potential for bioaccumulation in aquatic organisms.[6][20] The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water.

Quantitative Data Summary

The following tables summarize key quantitative data on the environmental fate of this compound.

Table 2: Half-life of Endosulfan and its Metabolites in Different Environmental Compartments

| Compound | Compartment | Half-life (days) | Conditions | Reference(s) |

| α-Endosulfan | Soil | 60 - 433 | Aerobic | [3][10] |

| β-Endosulfan | Soil | 90 - 800 | Aerobic | [1][3] |

| This compound | Soil | 34 - 53 | Varies by soil type | [21] |

| Total Endosulfan (α+β+sulfate) | Soil | 270 - 1800+ | - | [2][3] |

| α-Endosulfan | Water (pH 7) | 22 - 23 | Hydrolysis | [6][11] |

| β-Endosulfan | Water (pH 7) | 8.3 - 27 | Hydrolysis | [1][6] |

| This compound | Atmosphere | ~4 | Reaction with OH radicals | [1] |

Table 3: Sorption Coefficients of Endosulfan and its Metabolites in Soil

| Compound | Soil Type | Koc (L/kg) | Reference(s) |

| Endosulfan (isomers) | Various | 350 - 19,953 | [14] |

| This compound | Various | ~1,500 - 12,900 | [5][6] |

Table 4: Bioconcentration Factors (BCF) for Endosulfan and its Metabolites

| Organism | Compound | BCF (L/kg) | Reference(s) |

| Zebra fish (Brachydanio rerio) | Total Endosulfan (α+β+sulfate) | 2650 | [22] |

| Yellow tetra (Hyphessobrycon bifasciatus) | Total Endosulfan (α+β+sulfate) | up to 11,600 | [23] |

| Green alga (Pseudokirchneriella subcapitatum) | Total Endosulfan | 2682 | [24] |

| Water flea (Daphnia magna) | Total Endosulfan | 3278 | [24] |

| Zebra fish embryos/larvae | This compound | 7 - 160 times exposure concentration | [20] |

Experimental Protocols

A variety of standardized methods are used to assess the environmental fate and transport of this compound.

Sorption-Desorption Studies

The batch equilibrium method is commonly used to determine the sorption and desorption characteristics of this compound in soil.[15][17][25]

Methodology:

-

Soil samples are air-dried and sieved.

-

A known mass of soil is equilibrated with a solution of known this compound concentration in a background electrolyte (e.g., 0.01 M CaCl₂).[15]

-

The mixture is shaken for a predetermined time to reach equilibrium.

-

The suspension is centrifuged, and the supernatant is analyzed for the concentration of this compound.

-

The amount of sorbed this compound is calculated by the difference between the initial and final concentrations in the solution.

-

For desorption, the supernatant is replaced with a fresh background electrolyte solution, and the process is repeated.[15]

Degradation Studies

Laboratory incubation studies are conducted to determine the degradation rate of this compound in soil and water under controlled conditions (e.g., aerobic and anaerobic).[10]

Methodology:

-

Soil or water samples are fortified with a known concentration of this compound.

-

Samples are incubated at a constant temperature and moisture level.

-

Subsamples are collected at various time intervals.

-

The concentration of this compound and its degradation products are determined using appropriate analytical methods.

-

The degradation rate and half-life are calculated using kinetic models, often first-order kinetics.[21][26]

Leaching Studies

Soil column studies are used to evaluate the mobility and leaching potential of this compound.[16][27]

Methodology:

-

Undisturbed or packed soil columns are prepared.

-

A known amount of this compound is applied to the surface of the soil column.

-

The column is leached with a simulated rainfall solution.

-

The leachate is collected at the bottom of the column over time and analyzed for this compound.

-

After the leaching experiment, the soil column can be sectioned and analyzed to determine the distribution of this compound within the soil profile.

Analytical Methods

The determination of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis.[28][29]

Methodology:

-

Extraction: Soil and sediment samples are often extracted with organic solvents like acetone or methylene chloride.[30] Water samples are typically extracted using liquid-liquid extraction with methylene chloride or solid-phase extraction.[11][29]

-

Cleanup: The extracts are cleaned to remove interfering substances. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using Florisil or silica gel.[30]

-

Analysis: The final extract is analyzed by gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS) for confirmation.[28][31][32]

Conclusion

This compound is a persistent and toxic metabolite of the insecticide endosulfan. Its environmental fate is characterized by slow degradation, strong sorption to soil and sediment, and a potential for long-range atmospheric transport and bioaccumulation. Understanding its behavior in the environment is crucial for assessing the long-term risks associated with the historical use of endosulfan and for developing effective remediation strategies for contaminated sites. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and scientists working in environmental science and toxicology.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Endosulfan - Wikipedia [en.wikipedia.org]

- 3. Biodegradability and biodegradation pathways of endosulfan and this compound - ProQuest [proquest.com]

- 4. This compound | C9H6Cl6O4S | CID 13940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. amap.no [amap.no]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]

- 11. cdn.who.int [cdn.who.int]

- 12. researchgate.net [researchgate.net]

- 13. Endosulfan | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 14. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. This compound mobility in soil columns and pesticide pollution of groundwater in Northwest Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cibtech.org [cibtech.org]

- 18. researchgate.net [researchgate.net]

- 19. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endosulfan I and this compound disrupts zebrafish embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioaccumulation and elimination of endosulfan in zebra fish (Brachydanio rerio) [agris.fao.org]

- 23. chm.pops.int [chm.pops.int]

- 24. Toxicity and bioconcentration potential of the agricultural pesticide endosulfan in phytoplankton and zooplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. staff.najah.edu [staff.najah.edu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

- 29. Table 7-2, Analytical Methods for Determining Endosulfan in Environmental Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 31. researchgate.net [researchgate.net]

- 32. Fate and movement of endosulfan under field conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

The Enduring Footprint: A Technical Guide to the Persistence of Endosulfan Sulfate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Endosulfan, a legacy organochlorine pesticide, and its primary metabolite, endosulfan sulfate, continue to pose significant environmental concerns due to their persistence and toxicity. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its persistence in soil and water. It is designed to serve as a critical resource for researchers, environmental scientists, and professionals in drug development who are investigating the ecological and health impacts of persistent organic pollutants.

Environmental Fate and Persistence

Endosulfan was commercialized as a mixture of two isomers, α-endosulfan and β-endosulfan. In the environment, these isomers undergo oxidation to form this compound, a metabolite that is often more persistent and possesses comparable toxicity to its parent compounds[1][2][3]. The persistence of this compound is a key factor in its long-term environmental risk.

In Soil: this compound is the major degradation product of endosulfan in soil, primarily formed through biotic metabolism[4]. It is characterized by its high persistence and low mobility, tending to bind to soil particles[4][5]. The degradation of total endosulfan (the sum of α- and β-isomers and this compound) can have a half-life ranging from 9 months to 6 years[2].

In Water: In aquatic environments, the degradation of endosulfan is significantly influenced by pH, with hydrolysis to the less toxic endosulfan diol being a dominant pathway, especially under neutral to alkaline conditions[1][4][6][7]. However, microbial activity in water can also lead to the formation of the more persistent this compound[6][7]. While the parent endosulfan isomers may dissipate from the water column within weeks, this compound is more resistant to degradation in water[5][8].

Quantitative Data on Persistence

The persistence of this compound, often expressed as its dissipation half-life (DT50), varies considerably depending on the environmental matrix and conditions. The following tables summarize quantitative data from various studies.

Table 1: Dissipation Half-Life (DT50) of Endosulfan and this compound in Soil

| Soil Type | Compound | DT50 (days) | Conditions | Reference |

| Black Soil | α-endosulfan | 72 | Laboratory conditions | [9] |

| Black Soil | β-endosulfan | 39 | Laboratory conditions | [9] |

| Black Soil | This compound | 39 | Laboratory conditions | [9] |

| Paddy Soil | α-endosulfan | 56 | Laboratory conditions | [9] |

| Paddy Soil | β-endosulfan | 10 | Laboratory conditions | [9] |

| Paddy Soil | This compound | 41 | Laboratory conditions | [9] |

| Red Soil | α-endosulfan | 105 | Laboratory conditions | [9] |

| Red Soil | β-endosulfan | 14 | Laboratory conditions | [9] |

| Red Soil | This compound | 53 | Laboratory conditions | [9] |

| Fluvo-aquic Soil | α-endosulfan | 42 | Laboratory conditions | [9] |

| Fluvo-aquic Soil | β-endosulfan | 13 | Laboratory conditions | [9] |

| Fluvo-aquic Soil | This compound | 34 | Laboratory conditions | [9] |

| Sandy Loam | α-endosulfan | 35-67 | Aerobic metabolism study | [4] |

| Sandy Loam | β-endosulfan | 104-265 | Aerobic metabolism study | [4] |

| Sandy Loam | α-endosulfan | 105-124 | Anaerobic metabolism study | [4] |

| Sandy Loam | β-endosulfan | 136-161 | Anaerobic metabolism study | [4] |

| General Soil | Total Endosulfan | 48-77 | First-order kinetics | [9] |

| Various Soils | This compound | 134-164 | Biodegradation study | [10] |

Table 2: Half-Life of Endosulfan in Water

| Water Type | Compound | Half-Life (days) | Conditions | Reference |

| Natural River | α-endosulfan | ~2 | - | [8] |

| Natural River | β-endosulfan | 4-7 | - | [8] |

| Water | Endosulfan | 23 | pH 7 (Hydrolysis) | [1] |

| Water | Endosulfan | 25 | pH 7 (Oxidation) | [1] |

| Water | Endosulfan | 54 | pH 5 (Hydrolysis) | [1] |

| Water | Endosulfan | 51 | pH 5 (Oxidation) | [1] |

| Water | Endosulfan | ~7 | Photolysis | [1] |

Experimental Protocols

Accurate determination of this compound persistence relies on robust experimental methodologies. Below are generalized protocols for soil and water analysis based on common practices cited in the literature.

Soil Sample Analysis

A standard approach for the determination of endosulfan and its sulfate metabolite in soil involves solvent extraction, cleanup, and analysis by gas chromatography.

1. Sample Preparation:

-

Air-dry soil samples and sieve to remove large debris.

-

Homogenize the sample thoroughly.

2. Extraction:

-

Serially extract a known weight of soil (e.g., 50 g) with acetone by tumbling or shaking[11].

-

Combine the acetone extracts.

3. Liquid-Liquid Partitioning:

-

Add the acetone extract to a separatory funnel containing a saline solution.

-

Repeat the extraction with fresh methylene chloride.

-

Combine the methylene chloride fractions and dry over anhydrous sodium sulfate[12].

4. Cleanup (if necessary):

-

To remove interfering co-extractives, pass the concentrated extract through a cleanup column. Common options include:

5. Analysis:

-

Concentrate the final extract and exchange the solvent to hexane[11].

-

Analyze by capillary column gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like endosulfan[11][13].

Water Sample Analysis

The analysis of endosulfan and this compound in water typically involves liquid-liquid extraction followed by gas chromatographic analysis.

1. Sample Collection and Preservation:

-

Collect water samples in clean glass bottles.

-

Store at 4°C and protect from light to minimize degradation.

2. Extraction:

-

Extract a known volume of water with methylene chloride in a separatory funnel[1][14].

-

Repeat the extraction multiple times to ensure quantitative recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

3. Concentration and Analysis:

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Analyze the concentrated extract using GC-ECD[1]. The detection limits are typically in the low µg/L range[1].

Visualizing Pathways and Workflows

Degradation and Transformation Pathway

The following diagram illustrates the primary transformation pathways of endosulfan isomers in the environment, leading to the formation of the persistent this compound or the less toxic endosulfan diol.

Neurotoxic Mode of Action

Endosulfan exerts its acute neurotoxicity by interfering with the central nervous system. It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex.

Experimental Workflow for Persistence Studies

The logical flow for a typical laboratory study on the persistence of this compound in soil is depicted below.

Conclusion

This compound is a highly persistent and toxic metabolite that poses a long-term risk to soil and water ecosystems. Its formation from parent endosulfan isomers and its resistance to degradation necessitate continued monitoring and research. The data and protocols presented in this guide offer a foundational resource for scientists working to understand and mitigate the environmental impact of this persistent organic pollutant. The variability in reported half-lives underscores the importance of considering specific environmental conditions when assessing the fate and risk of this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Endosulfan - Wikipedia [en.wikipedia.org]

- 3. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The fate of endosulfan in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endosulfan in freshwater and marine water [waterquality.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H6Cl6O4S | CID 13940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Bioaccumulation and biomagnification of endosulfan sulfate

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of Endosulfan Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan, an organochlorine insecticide, and its primary metabolite, this compound, are persistent environmental contaminants with a high potential for bioaccumulation and biomagnification.[1][2][3][4] This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of this compound, detailing its environmental fate, toxicokinetics, and the analytical methodologies for its detection. Quantitative data from various studies are summarized, and key experimental protocols are described. Furthermore, this guide illustrates the environmental transport and metabolic pathways of endosulfan, as well as its impact on cellular signaling pathways, through detailed diagrams.

Introduction

Endosulfan was a widely used broad-spectrum insecticide and acaricide.[5] Although its use has been banned or restricted globally under the Stockholm Convention due to its toxicity, persistence, and potential for long-range environmental transport, residues of endosulfan and its metabolites continue to be detected in various environmental compartments.[1][3][6] The technical product is a mixture of two stereoisomers, α-endosulfan and β-endosulfan.[7] In the environment and within organisms, these isomers are oxidized to form this compound, a major degradation product that is often more persistent and equally toxic.[1][4][8] The lipophilic nature of endosulfan and this compound contributes to their accumulation in the fatty tissues of organisms, leading to their magnification up the food chain.[3][9]

Environmental Fate and Transport

Endosulfan is semi-volatile and can be transported over long distances in the atmosphere, leading to its presence in remote ecosystems like the Arctic.[1][6] It partitions between air, water, soil, and sediment. In soil, the primary degradation pathway is biotic metabolism, leading to the formation of this compound, which is more persistent than the parent isomers.[8] Runoff and spray drift from agricultural areas are significant sources of endosulfan contamination in aquatic ecosystems.[8] In water, hydrolysis to the less toxic endosulfan diol is a dominant transformation pathway.[8] The combined half-life of endosulfan and this compound in the environment can range from approximately 9 months to 6 years.[1]

Caption: Environmental pathways of endosulfan contamination.

Quantitative Data on Bioaccumulation and Biomagnification

The bioaccumulation and biomagnification potential of endosulfan and its sulfate metabolite are quantified using several metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF).

Bioconcentration Factor (BCF)

BCF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, assuming uptake is from the water only.

| Organism | Compound(s) | BCF Value (L/kg wet wt.) | Reference |

| Striped mullet | α- & β-endosulfan, this compound | 2,755 | [8] |

| Sheepshead minnow | α- & β-endosulfan | 1,146 | [8] |

| Zebra fish | Total endosulfan residues | 2,650 | [10] |

| Yellow tetra | Total endosulfan | 5,670 (ratio-based) | [11] |

| Aquatic invertebrates (various) | Endosulfan | 12 - 600 | [8][11] |

| Pseudokirchneriella subcapitatum (algae) | Endosulfan | 2,682 | [12] |

| Daphnia magna (water flea) | Endosulfan | 3,278 | [12] |

Bioaccumulation Factor (BAF)

BAF accounts for the uptake of a chemical from all routes of exposure, including water, diet, and sediment.

| Organism | Compound(s) | BAF Value (wet weight) | Reference |

| Bluegill fish | Endosulfan | 115 - 1,262 | [8] |

| Arctic char | α- & β-endosulfan, this compound | 1,690 | [8] |

| Salmon | α- & β-endosulfan, this compound | 7,280 | [8] |

| Arctic cod | α- & β-endosulfan, this compound | 3,260 | [8] |

| Eastern oyster | Total endosulfan | ~600 | [11] |

| Daphnia magna | Total endosulfan | ~600 | [11] |

Biomagnification Factor (BMF)

BMF is the ratio of the concentration of a chemical in a predator to the concentration in its prey. A BMF greater than 1 indicates biomagnification.

| Food Chain Link | Compound(s) | BMF Value | Reference |

| Cod to Beluga | α- & β-endosulfan, this compound | 2.2 | [8] |

| Salmon to Beluga | α- & β-endosulfan, this compound | 1.5 | [8] |

| Cod to Seals | α- & β-endosulfan, this compound | 0.77 | [8] |

| Fish to Seal | α-endosulfan | >1 | [13] |

Experimental Protocols

The determination of endosulfan and this compound concentrations in biological and environmental samples involves several key steps: sample preparation (extraction and cleanup) and instrumental analysis.

Sample Preparation

-

Extraction: Tissues are typically homogenized and extracted with organic solvents such as hexane, acetone, or acetonitrile to isolate the lipophilic endosulfan and its metabolites.[14][15] For water samples, liquid-liquid extraction with a solvent like methylene chloride is common.[16]

-

Cleanup: The crude extract contains lipids and other interfering substances that must be removed before analysis. Common cleanup techniques include:

-

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent that retains interfering compounds while allowing the analytes of interest to pass through.[15]

-

Gel Permeation Chromatography (GPC): This technique separates molecules based on size, effectively removing large lipid molecules.

-

Acid Treatment: Sulfuric acid can be used to destroy lipids in the extract.[14]

-

Analytical Methods

-

Gas Chromatography (GC): This is the most common technique for separating endosulfan isomers and this compound.[15]

-

Detectors:

-

Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like endosulfan and is widely used for its detection.[15]

-

Mass Spectrometry (MS): GC-MS and GC-MS/MS provide definitive identification and quantification of the analytes based on their mass-to-charge ratio, offering high specificity and accuracy.[14][15][17]

-

References

- 1. Endosulfan - Wikipedia [en.wikipedia.org]

- 2. Persistence, toxicological effect and ecological issues of endosulfan – A review [inis.iaea.org]

- 3. mdpi.com [mdpi.com]

- 4. earthjustice.org [earthjustice.org]

- 5. researchgate.net [researchgate.net]

- 6. amap.no [amap.no]

- 7. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. biologicaltimes.com [biologicaltimes.com]

- 10. Bioaccumulation and elimination of endosulfan in zebra fish (Brachydanio rerio) [agris.fao.org]

- 11. chm.pops.int [chm.pops.int]

- 12. researchgate.net [researchgate.net]

- 13. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. ccme.ca [ccme.ca]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Toxicological Effects of Endosulfan Sulfate on Non-Target Organisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Endosulfan, a broad-spectrum organochlorine insecticide, and its primary, more persistent metabolite, endosulfan sulfate, pose significant toxicological risks to non-target organisms.[1][2] This technical guide provides an in-depth review of the toxicological effects of this compound, focusing on its impact on aquatic and terrestrial non-target species. It consolidates quantitative toxicity data, outlines detailed experimental protocols for toxicological assessment, and visualizes key mechanisms of action and experimental workflows. The primary mode of action for endosulfan and its sulfate metabolite involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, leading to neurotoxicity.[3] Additionally, effects such as oxidative stress, endocrine disruption, and damage to vital organs like the liver and kidneys have been documented.[4][5] This document serves as a comprehensive resource for professionals engaged in environmental risk assessment and toxicology.

Mechanism of Action

This compound shares a toxic mechanism with its parent compound, primarily targeting the central nervous system. The main modes of action are:

-

GABA Receptor Antagonism: The primary mechanism of neurotoxicity is the blockage of GABA-gated chloride channels in the central nervous system.[6] GABA is the principal inhibitory neurotransmitter. By antagonizing its function, this compound reduces neuronal inhibition, leading to hyperexcitation, tremors, convulsions, and, at high doses, respiratory failure and death.[3][4][7]

-

Induction of Oxidative Stress: Exposure to endosulfan has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation.[4][8][9][10][11] This imbalance in the cellular redox state can lead to damage to biomolecules, including lipids, proteins, and DNA, contributing to cellular dysfunction in various organs.[8] Studies in fish have noted an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) following exposure, indicating a cellular response to combat oxidative stress.[8][12]

-

Endocrine Disruption: Endosulfan is recognized as an endocrine-disrupting chemical (EDC).[13] It can interfere with the normal functioning of hormones, particularly by exhibiting anti-androgenic activity.[13] Studies have linked exposure to delayed sexual maturity and reduced testosterone levels in males.[13] While it is not considered a potent estrogenic agent, it has been found to affect gene expression in a manner similar to estrogen.[13]

Visualizing Mechanisms of Action

Caption: this compound's neurotoxic mechanism via GABA-A receptor antagonism.

Caption: Pathway of this compound-induced oxidative stress.

Toxicological Effects on Non-Target Organisms

This compound is highly toxic to a wide range of non-target organisms. Its persistence in soil and tendency to partition to organic matter in aquatic ecosystems make it a long-term threat.[1][2]

Aquatic Invertebrates

Aquatic invertebrates are highly susceptible to endosulfan. The toxicity varies considerably among species.

Table 1: Acute Toxicity of Endosulfan and its Metabolites to Aquatic Invertebrates

| Species | Compound | Exposure Duration | LC50 / EC50 (µg/L) | Reference |

|---|---|---|---|---|

| Scud (Gammarus lacustris) | Endosulfan | 96-h | 5.8 | [14] |

| Stonefly (Pteronarcys) | Endosulfan | 96-h | 3.3 | [14] |

| Grass Shrimp (Palaemonetes pugio) (adult) | Endosulfan | 96-h | 1.01 | [6] |

| Grass Shrimp (Palaemonetes pugio) (larvae) | Endosulfan | 96-h | 2.56 | [6] |

| Ceriodaphnia dubia | Endosulfan | 48-h | 2.4 (at 30°C) | |

| Hyalella curvispina | Endosulfan | 48-h | 16.4 | [15] |

| Mysids | Endosulfan | 48-96-h | 0.03 - 5 |

| Oysters | Endosulfan | - | 0.45 - 460 |[6] |

Fish

Endosulfan is classified as very highly toxic to both freshwater and marine fish.[14] The sulfate metabolite is considered to have a toxicity similar to its parent isomers.[16][17]

Table 2: Acute and Chronic Toxicity of this compound to Fish

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Freshwater Fish | ||||

| Least Killifish (Heterandria formosa) | 96-h | LC50 | 2.1 | [18][19] |

| Mosquitofish (Gambusia affinis) | 96-h | LC50 | 2.1 - 3.5 | [19] |

| Sailfin Molly (Poecilia latipinna) | 96-h | LC50 | 2.1 - 3.5 | [19] |

| Fathead Minnow (Pimephales promelas) | 96-h | LC50 | 2.1 - 3.5 | [19] |

| Fathead Minnow (Pimephales promelas) | 260-d (life cycle) | NOEC | 0.056 | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h | LC50 | 1.5 (technical) | [14] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-h | LC50 | 1.2 (technical) | [14] |

| Common Carp (Cyprinus carpio) | 96-h | LC50 | 0.10 (technical) | [6] |

| Zebrafish (Danio rerio) | 5-d (embryonic) | EC50 (touch response) | 23 | [16] |

| Marine/Estuarine Fish | ||||

| Striped Bass (Morone saxatilis) | - | LC50 | 0.1 (technical) | [6] |

| Sheepshead Minnow | 28-d | LOEC (growth) | 0.6 (technical) |[6] |

Note: "technical" refers to data for technical-grade endosulfan, which is a mixture of α- and β-isomers. The toxicity of this compound is comparable.[2][4]

Amphibians

Amphibians are particularly vulnerable to endosulfan due to their permeable skin and aquatic larval stages. Toxicity can be very high, with significant mortality observed even after short-term exposure, sometimes with delayed effects.[20]

Table 3: Acute Toxicity of Endosulfan to Amphibians

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Leopard Frog (Rana pipiens) | 4-d | LC50 | >60 (97% mortality after 4 additional days in clean water) | [20] |

| American Toad (Bufo americanus) | 4-d | LC50 | 120 | [20] |

| Pacific Treefrog (Pseudacris regilla) | 4-d | LC50 | 21.6 | [20] |

| Indian Bullfrog (Rana tigrina) | 48-96-h | LC50 | 1.8 - 2.0 |

| African Common Toad (Bufo regularis) | 96-h | LC50 | 730 |[21] |

Mammals

In mammals, this compound is highly toxic via oral and dermal routes. The central nervous system is the primary target, but chronic exposure can also lead to liver and kidney damage.[4][5] Female rats have been shown to be more sensitive to the lethal effects of endosulfan than males.[4][22]

Table 4: Acute Toxicity of Endosulfan to Mammals

| Species | Route | Endpoint | Value (mg/kg) | Reference |

|---|---|---|---|---|

| Rat (female) | Oral | LD50 | 10 - 23 | [4] |

| Rat (male) | Oral | LD50 | 40 - 125 | [4] |

| Rat | Oral | LD50 | 18 - 160 | [14] |

| Rat | Dermal | LD50 | 78 - 359 | [14] |

| Mouse | Oral | LD50 | 7.36 | [14] |

| Dog | Oral | LD50 | 77 |[14] |

Note: The toxicity of this compound is considered to be very similar to that of the parent endosulfan compound.[4]

Birds

While specific quantitative data for this compound in birds is limited in the available literature, endosulfan is known to cause reproductive and developmental effects in avian species.[23] As a bioaccumulative compound, it poses a risk to birds through the food chain.

Experimental Protocols

Standardized methodologies are crucial for assessing the toxicity of compounds like this compound. The following sections describe generalized protocols based on international guidelines.

Aquatic Toxicity Testing Protocol (Fish Acute 96-h LC50)

This protocol is based on guidelines such as OECD 203 and US EPA OCSPP 850.1075.[24][25]

1. Test Organisms:

-

Select a recommended fish species (e.g., Rainbow Trout, Bluegill Sunfish, Fathead Minnow).[25]

-

Acclimate organisms to test conditions (temperature, water quality) for at least 10-14 days.

-

Use juvenile fish from the same stock, ensuring they are healthy and of a uniform size.

2. Test Conditions:

-

System: Static, semi-static (static-renewal), or flow-through. Flow-through systems are preferred for volatile or unstable substances to maintain constant concentrations.[24][26]

-

Temperature: Maintain a constant, species-appropriate temperature (e.g., 12-17°C for cold water, 20-25°C for warm water species).

-

Loading: Do not exceed a loading density of 0.5-0.8 g of fish per liter of test solution.

-

Test Concentrations: Use a minimum of five test concentrations arranged in a geometric series, plus a control group. A range-finding test may be performed to determine appropriate concentrations.[24]

3. Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (if necessary) and then dilute to final test concentrations.

-

Randomly assign fish to test chambers (at least 7-10 fish per chamber).

-

Expose fish for 96 hours. Do not feed organisms during the test.

-

Observe and record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.[24]

-

Measure water quality parameters (pH, dissolved oxygen, temperature) daily.

4. Data Analysis:

-

Calculate the LC50 (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis, moving average).[24]

-

Determine the No Observed Effect Concentration (NOEC) if sublethal endpoints are measured.

Caption: Generalized workflow for an acute 96-hour aquatic toxicity test.

Analytical Method for this compound in Biological Samples

This protocol is a generalized summary of methods described in the literature for detecting endosulfan residues.[17][27][28][29][30]

1. Sample Preparation (Extraction and Cleanup):

-

Matrix: Biological samples can include tissue (adipose, liver), blood serum, or milk.[27][28]

-

Extraction: Homogenize the sample and perform a solvent extraction using an organic solvent like hexane or by using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[27][30]

-

Cleanup: The crude extract contains lipids and other interfering substances that must be removed. This is often achieved using Solid-Phase Extraction (SPE) or gel permeation chromatography (GPC).[28]

2. Instrumental Analysis:

-

Technique: The primary analytical technique is Gas Chromatography (GC).

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like endosulfan and is a common choice.[17][28] A Mass Spectrometry (MS) detector provides higher selectivity and confirmation of the analyte's identity.[28][30]

-

Column: A capillary column with a suitable stationary phase is used to separate α-endosulfan, β-endosulfan, and this compound.

3. Quantification and Confirmation:

-

Quantification: Create a calibration curve using certified reference standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Confirmation (GC-MS): In GC-MS, confirmation is achieved by comparing the retention time and the mass spectrum (including characteristic fragmentation ions) of the analyte in the sample to that of a known standard.[30]

-

Quality Control: Method blanks, spiked samples (for recovery percentage), and duplicate samples should be analyzed to ensure the accuracy and precision of the results.

Summary of Toxicological Profile

The relationship between this compound exposure and its toxicological effects follows a clear progression from molecular interactions to organism-level impacts.

Caption: Logical progression from exposure to organism-level effects.

Conclusion

This compound, the primary and persistent metabolite of endosulfan, is a highly toxic compound to a wide array of non-target organisms, including invertebrates, fish, amphibians, and mammals. Its primary toxic action via GABA receptor antagonism results in severe neurotoxicity, while secondary mechanisms like oxidative stress and endocrine disruption contribute to a broad spectrum of sublethal and chronic effects. The quantitative data compiled in this guide underscore its potency, with LC50 values for sensitive aquatic species often falling in the low microgram-per-liter range. Given its environmental persistence, the potential for long-term ecological damage remains a significant concern. The standardized protocols outlined herein are essential for the continued monitoring and risk assessment of this hazardous compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. ccme.ca [ccme.ca]

- 7. Endosulfan-induced neurotoxicity in rats and mice [hero.epa.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Induction of oxidative stress by endosulfan and protective effect of lipid-soluble antioxidants against endosulfan-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review: oxidative stress in fish induced by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endosulfan - Wikipedia [en.wikipedia.org]

- 14. EXTOXNET PIP - ENDOSULFAN [extoxnet.orst.edu]

- 15. Acute Toxicity of Endosulfan to the Non-target Organisms Hyalella curvispina and Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endosulfan I and this compound disrupts zebrafish embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.who.int [cdn.who.int]

- 18. researchgate.net [researchgate.net]

- 19. Acute toxicity and effects analysis of this compound to freshwater fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Very highly toxic effects of endosulfan across nine species of tadpoles: lag effects and family-level sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Health Hazards Associated with Exposure to Endosulfan: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.cseindia.org [cdn.cseindia.org]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. acis.famic.go.jp [acis.famic.go.jp]

- 27. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

- 29. open.uct.ac.za [open.uct.ac.za]

- 30. researchgate.net [researchgate.net]

Microbial Degradation of Endosulfan Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endosulfan, a broad-spectrum organochlorine insecticide, and its primary metabolite, endosulfan sulfate, pose significant environmental and health risks due to their persistence, toxicity, and bioaccumulation. Microbial degradation offers a promising and eco-friendly approach for the remediation of sites contaminated with these hazardous compounds. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound, detailing the key microorganisms, enzymes, and metabolic routes involved. It further presents a compilation of experimental protocols and quantitative data to aid researchers in this field.

Microbial Degradation Pathways of this compound

The microbial breakdown of endosulfan and its sulfate metabolite primarily proceeds through two main pathways: oxidation and hydrolysis.

-

Oxidative Pathway: This pathway involves the oxidation of the sulfite group of endosulfan to a sulfate group, forming the more persistent and equally toxic this compound.[1][2][3] This conversion is a common initial step in the degradation of endosulfan by many microorganisms. Subsequently, some microbes can further degrade this compound.

-

Hydrolytic Pathway: This pathway involves the hydrolysis of the cyclic sulfite ester bond of endosulfan, leading to the formation of endosulfan diol, a less toxic metabolite.[1][2][3] This is considered a detoxification step. Endosulfan diol can be further metabolized to other less toxic compounds such as endosulfan ether, endosulfan lactone, and endosulfan hydroxyether.[4][5]

The prevalence of either pathway depends on the specific microbial species and environmental conditions.

Key Microorganisms Involved

A diverse range of bacteria and fungi have been identified for their ability to degrade endosulfan and this compound.

Bacteria: Genera such as Pseudomonas, Bacillus, Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, Arthrobacter, Stenotrophomonas, and Rhodococcus have demonstrated the capacity to degrade endosulfan and its metabolites.[4][5][6] For instance, some Bacillus species can convert endosulfan to this compound, while certain Pseudomonas and Klebsiella species have been shown to degrade endosulfan without the production of this compound.[4][5]

Fungi: Fungal genera including Trichoderma, Aspergillus, Fusarium, Mortierella, and Phanerochaete are known to be effective in the degradation of endosulfan.[6][7][8] Trichoderma harzianum, for example, can metabolize endosulfan to this compound and subsequently to endosulfan diol.[7]

Enzymatic Mechanisms

The microbial degradation of this compound is facilitated by specific enzymes. Key enzymes identified include:

-

Phenol Hydroxylase: An enzyme from Trichosporon cutaneum has shown potential to degrade both α-endosulfan and this compound.[9][10]

-

Monooxygenases: Two-component flavin-dependent monooxygenases, such as Ese and Esd, found in soil bacteria, play a crucial role. Ese is capable of degrading endosulfan to endosulfan monoalcohol and this compound to endosulfan hemisulfate.[10][11]

-

Laccase: A bacterial CotA laccase from Bacillus subtilis has been identified for its potential to degrade α-endosulfan.[9][10]

Quantitative Data on this compound Degradation

The efficiency of microbial degradation of endosulfan and its metabolites varies among different species and is influenced by environmental factors. The following tables summarize quantitative data from various studies.

Table 1: Bacterial Degradation of Endosulfan and this compound

| Bacterial Strain | Compound(s) Degraded | Degradation Efficiency (%) | Incubation Time (days) | Key Metabolites | Reference |

| Klebsiella sp. | α- & β-endosulfan | 90% (α), 85% (β) | 7 | Endosulfan diol, Endosulfan lactone, Endosulfan ether | [4] |

| Acinetobacter sp. | α- & β-endosulfan | 90% (α), 90% (β) | Not Specified | Endosulfan diol, Endosulfan lactone, Endosulfan ether | [4] |

| Alcaligenes sp. | α- & β-endosulfan | 88% (α), 87% (β) | Not Specified | Endosulfan diol, Endosulfan lactone, Endosulfan ether | [4] |

| Flavobacterium sp. | α- & β-endosulfan | 75% (α), 95% (β) | Not Specified | Endosulfan diol, Endosulfan lactone, Endosulfan ether | [4] |

| Pseudomonas aeruginosa | α- & β-endosulfan | >85% | 16 | Not Specified | [4] |

| Pandoraea sp. | α- & β-endosulfan | 95-100% | 18 | No this compound | [4] |

| Bordetella sp. B9 | α- & β-endosulfan | 80% (α), 86% (β) | 18 | Endosulfan ether, Endosulfan lactone | [4] |

| Mixed bacterial culture | α- & β-endosulfan | 73% (α), 81% (β) | 14 | Endodiol | [6] |

| Pseudomonas sp. strain IITR01 | α-endosulfan, this compound | Not specified | Not specified | Endosulfan diol, Endosulfan ether, Endosulfan lactone | [4] |

Table 2: Fungal Degradation of Endosulfan and this compound

| Fungal Strain | Compound(s) Degraded | Degradation Efficiency (%) | Incubation Time (days) | Key Metabolites | Reference |

| Trichosporon cutaneum | α-endosulfan, β-endosulfan, this compound | 60.36% (α), 70.73% (β), 52.08% (sulfate) | Not Specified | Not Specified | [9][10] |

| Mortierella sp. strains W8 & Cm1-45 | α- & β-endosulfan | >70% (α), >50% (β) | 28 | Endosulfan diol, Endosulfan lactone | [6] |

| Fusarium ventricosum | α- & β-endosulfan | Complete disappearance | 12 | Endosulfan diol, Endosulfan ether | |

| Aspergillus niger | Endosulfan | Not specified | Not specified | This compound, Endosulfan diol | [2] |

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of microbial degradation of this compound.

Isolation and Enrichment of this compound-Degrading Microorganisms

Objective: To isolate microorganisms from contaminated environments capable of degrading this compound.

Protocol:

-

Sample Collection: Collect soil or sediment samples from sites with a history of endosulfan application.

-

Enrichment Culture:

-

Prepare a mineral salt medium (MSM) with endosulfan or this compound as the sole source of carbon or sulfur. A typical MSM composition (g/L) is: (NH₄)₂SO₄, 2; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001; Na₂HPO₄·12H₂O, 1.5; and KH₂PO₄, 1.5.

-

Add 5 g of the soil/sediment sample to 50 mL of the MSM containing 50 µg/mL of this compound.

-

Incubate the flask on a rotary shaker at 150 rpm and 30°C.

-

After 10 days, transfer 5 mL of the enrichment culture to a fresh MSM with this compound and incubate under the same conditions. Repeat this step for several cycles to enrich for potent degraders.

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture.

-

Plate the dilutions onto MSM agar plates containing this compound.

-

Incubate the plates at 30°C until colonies appear.

-

Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

-

Analysis of this compound and its Metabolites by GC-MS

Objective: To identify and quantify this compound and its degradation products in microbial cultures.

Protocol:

-

Sample Preparation:

-

Centrifuge the microbial culture to separate the biomass from the supernatant.

-

Extract the supernatant with an equal volume of a solvent mixture like hexane:acetone (80:20) or ethyl acetate by vigorous vortexing.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A capillary column such as a DB-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: An example program is: initial temperature of 120°C, ramp at 20°C/min to 200°C, then ramp at 50°C/min to 270°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Interface Temperature: 300°C.

-

Scan Range: m/z 50-500.

-

-

-

Data Analysis:

-

Identify the compounds based on their retention times and mass spectra by comparing them with authentic standards and the NIST library.

-

Quantify the compounds by creating a calibration curve using standards of known concentrations.

-

Visualizations

Microbial Degradation Pathways of Endosulfan

Caption: Microbial degradation pathways of endosulfan.

Experimental Workflow for Isolation and Analysis

Caption: Workflow for isolating and analyzing endosulfan-degrading microbes.

References

- 1. Enrichment and isolation of endosulfan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Single Monooxygenase, Ese, Is Involved in the Metabolism of the Organochlorides Endosulfan and Endosulfate in an Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. unidel.edu.ng [unidel.edu.ng]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endosulfan Degradation Pathway [eawag-bbd.ethz.ch]

Neurotoxicity of Endosulfan Sulfate in Mammals: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan, a legacy organochlorine insecticide, and its primary, persistent metabolite, endosulfan sulfate, are potent neurotoxicants in mammals.[1] Although its use is now widely restricted under the Stockholm Convention, understanding its mechanisms of toxicity remains crucial for environmental health risk assessment and the development of potential therapeutic interventions.[2] This technical guide provides an in-depth analysis of the multifaceted neurotoxicity of this compound. The core mechanism involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor-chloride channel complex, leading to central nervous system (CNS) hyperexcitability, tremors, and convulsions.[3][4] Beyond this primary action, this compound induces significant oxidative stress and neuroinflammation by increasing reactive oxygen species (ROS), depleting endogenous antioxidants, and elevating pro-inflammatory cytokines like TNF-α and IL-1β.[5][6][7] This is coupled with the induction of neuronal apoptosis through caspase-dependent pathways.[8][9] Furthermore, the compound disrupts the integrity of the blood-brain barrier and perturbs multiple neurotransmitter systems, including the serotonergic and dopaminergic pathways.[10][11][12] This document synthesizes quantitative toxicological data, details key experimental protocols, and visualizes the critical molecular pathways involved.

Core Mechanisms of Neurotoxicity

The neurotoxic profile of this compound is complex, stemming from direct receptor interaction, induction of cellular stress, and initiation of cell death pathways.

Antagonism of the GABA-A Receptor

The principal mechanism of acute neurotoxicity for endosulfan and other cyclodiene insecticides is the inhibition of the GABA-A receptor.[3][4] The GABA-A receptor is a ligand-gated chloride ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS. Binding of GABA to its receptor normally causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

This compound acts as a non-competitive antagonist, binding to a site within the chloride channel pore.[13][14] This action physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[4][14] The resulting failure of synaptic inhibition leads to a state of uncontrolled neuronal firing, manifesting as hyperexcitability, tremors, and tonic-clonic convulsions, which are the hallmark signs of acute endosulfan poisoning.[1][15]

Caption: Mechanism of GABA-A receptor antagonism by this compound.

Induction of Oxidative Stress and Neuroinflammation

This compound exposure leads to a significant imbalance in the redox state of neuronal cells.[5][6] Studies in rat cortical and hippocampal tissues show an accumulation of ROS, resulting in oxidative damage to key cellular components.[5] This is characterized by increased lipid peroxidation, measured by malondialdehyde (MDA) levels, and a depletion of the primary endogenous antioxidant, glutathione (GSH).[5][16] Concurrently, the expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), are markedly reduced.[5][7][16]

This oxidative stress is closely linked to a pro-inflammatory response. Endosulfan activates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] This activation leads to the elevated transcription and expression of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which further contribute to neuronal damage.[5][6][17]

Caption: Oxidative stress and inflammatory pathways induced by this compound.

Induction of Neuronal Cell Death

This compound is cytotoxic to neuronal and glial cells, inducing cell death through both apoptosis and necrosis.[8][9][10] At lower concentrations, apoptosis (programmed cell death) is the predominant mechanism. In dopaminergic neuronal cells, endosulfan exposure triggers the activation of initiator caspase-2 and executioner caspase-3.[8] This cascade leads to the proteolytic cleavage and activation of protein kinase C delta (PKCδ), a key step in executing the apoptotic program, which culminates in DNA fragmentation and cell death.[8] At higher concentrations, necrotic cell death becomes more prominent.[6][9]

Caption: Apoptotic signaling cascade initiated by this compound.

Quantitative Toxicological Data

The following tables summarize key quantitative data on the neurotoxicity of endosulfan and its metabolites.

Table 1: Acute Toxicity of Endosulfan and Metabolites in Mammals

| Compound | Species | Route | Sex | LD50 Value | Citation |

|---|---|---|---|---|---|

| Endosulfan (Technical) | Rat | Oral | Female | 10 - 23 mg/kg | [15] |

| Endosulfan (Technical) | Rat | Oral | Male | 40 - 125 mg/kg | [15] |

| α-Endosulfan | Rat | Oral | Female | 76 mg/kg | [15] |

| β-Endosulfan | Rat | Oral | Female | 240 mg/kg | [15] |

| This compound | Mouse | Oral | N/A | 8 mg/kg | [15] |

| α-Endosulfan | Mouse | Oral | Female | 11 mg/kg | [15] |

| β-Endosulfan | Mouse | Oral | Female | 36 mg/kg |[15] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Species | LC50 Value (µM) | Citation |

|---|---|---|---|---|

| C6 | Glial | Rat | 10.4 - 21.6 | [10] |

| PC12 | Neuronal | Rat | 10.4 - 21.6 | [10] |

| CCF-STTG1 | Glial (Astrocytoma) | Human | 10.4 - 21.6 | [10] |

| NT2 | Neuronal (Teratocarcinoma) | Human | 10.4 - 21.6 |[10] |

Table 3: NOAEL and LOAEL for Neurological Effects (Oral Exposure)

| Compound | Species | Duration | NOAEL | LOAEL | Effects Noted | Citation |

|---|---|---|---|---|---|---|

| Endosulfan | Rat (Wistar) | Single Dose | 1.5 mg/kg | 3 mg/kg | Increased incidence of neurological signs | [18] |

| Endosulfan | Rabbit (New Zealand) | Gestational | 0.7 mg/kg/day | 1.8 mg/kg/day | Hyperactivity, convulsions |[18] |

Key Experimental Protocols

Standardized and specialized protocols are essential for evaluating the neurotoxicity of compounds like this compound.

In Vivo Neurotoxicity Assessment (Rodent Model)

This protocol follows general guidelines such as OECD Test Guideline 424 for neurotoxicity studies in rodents.[19]

-

Objective: To assess functional, behavioral, and morphological changes in the nervous system following acute or repeated exposure.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[5][6]

-

Dosing: The test substance (this compound dissolved in a vehicle like corn oil) is typically administered via oral gavage. A range of doses is used to establish a dose-response relationship.[6]

-

Methodology:

-

Acclimatization: Animals are acclimated to laboratory conditions for at least one week.

-

Grouping: Animals are randomized into control (vehicle only) and treatment groups.

-

Administration: The compound is administered daily for a specified period (e.g., 14-90 days).[15][20]

-

Functional Observational Battery (FOB): Animals are systematically observed for clinical signs of toxicity, including changes in posture, gait, presence of tremors, convulsions, and autonomic signs. Observations are made at peak effect time and at regular intervals.[19][21]

-

Motor Activity: Spontaneous motor activity is quantified using an automated open-field apparatus.[15][21]

-